Filament Debranching: ActA vs N-WASP VCA
In a direct comparative assay using purified proteins, filament debranching was 3–4-fold faster when the Arp2/3 complex was activated by full-length ActA compared to activation by the C-terminal VCA domain of N-WASP [1]. This difference was measured by monitoring the loss of branched filament junctions over time using fluorescence microscopy of single actin filaments. The faster debranching rate means that ActA-generated actin networks undergo more rapid architectural remodeling, a property that directly impacts the dynamics of reconstituted motility assays and the interpretation of actin network stability experiments.
| Evidence Dimension | Filament debranching rate (Arp2/3-mediated branched junction dissociation) |
|---|---|
| Target Compound Data | 3–4-fold faster debranching rate (ActA-activated Arp2/3) |
| Comparator Or Baseline | N-WASP C-terminal VCA domain-activated Arp2/3 (set as baseline, 1× debranching rate) |
| Quantified Difference | 3–4-fold acceleration of debranching by ActA relative to N-WASP VCA |
| Conditions | In vitro reconstitution with purified actin, Arp2/3 complex, and ActA or N-WASP VCA; single-filament fluorescence microscopy; Biochemistry 2001 |
Why This Matters
For researchers building reconstituted motility systems or studying actin network dynamics, the choice of NPF directly governs network turnover kinetics — ActA yields faster-remodeling networks than N-WASP, which is critical when modeling lamellipodial dynamics or designing synthetic active matter systems.
- [1] Boujemaa-Paterski R, Gouin E, Hansen G, Samarin S, Le Clainche C, Didry D, Dehoux P, Cossart P, Kocks C, Carlier MF, Pantaloni D. Listeria protein ActA mimics WASp family proteins: it activates filament barbed end branching by Arp2/3 complex. Biochemistry. 2001;40(38):11390-11404. PMID: 11560487. View Source
